molecular formula C23H42O5 B10795359 1-Oleoyl-2-acetoyl-sn-glycerol CAS No. 92282-11-6

1-Oleoyl-2-acetoyl-sn-glycerol

Cat. No.: B10795359
CAS No.: 92282-11-6
M. Wt: 398.6 g/mol
InChI Key: PWTCCMJTPHCGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oleoyl-2-acetoyl-sn-glycerol is a useful research compound. Its molecular formula is C23H42O5 and its molecular weight is 398.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-acetyloxy-3-hydroxypropyl) octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTCCMJTPHCGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919268
Record name 2-(Acetyloxy)-3-hydroxypropyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92282-11-6
Record name 2-(Acetyloxy)-3-hydroxypropyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Diacylglycerols Dags in Cellular Physiology

Diacylglycerols are pivotal lipid molecules that play multifaceted roles in cellular physiology. creative-proteomics.com They are not merely structural components of cell membranes but are also critical signaling molecules and metabolic intermediates, essential for maintaining cellular homeostasis and regulating a wide array of biological processes. creative-proteomics.comnih.gov

As second messengers, DAGs are integral to the phosphatidylinositol signaling pathway. creative-proteomics.comwikipedia.org The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) yields DAG and inositol (B14025) trisphosphate (IP3). wikipedia.org While IP3 diffuses into the cytosol to trigger calcium release, DAG remains in the plasma membrane where it activates protein kinase C (PKC). creative-proteomics.comwikipedia.org The activation of PKC by DAG initiates a cascade of cellular responses, including cell proliferation, differentiation, and apoptosis. creative-proteomics.com

Beyond its role in signaling, DAG influences membrane dynamics due to its hydrophobic nature. It can facilitate membrane fusion and vesicle budding, processes crucial for endocytosis, exocytosis, and membrane trafficking. creative-proteomics.com Furthermore, DAG is a key intermediate in lipid metabolism, serving as a precursor for the synthesis of triglycerides and phospholipids (B1166683). creative-proteomics.com It also plays a role in the formation and degradation of lipid droplets, the primary sites of lipid storage in cells. creative-proteomics.com The intricate regulation of DAG levels is maintained by enzymes like diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), another important signaling lipid. jst.go.jpmdpi.com

1 Oleoyl 2 Acetoyl Sn Glycerol Oag As a Research Tool and Endogenous Signaling Molecule

1-Oleoyl-2-acetoyl-sn-glycerol is a synthetic, cell-permeable analog of diacylglycerol. medchemexpress.comsigmaaldrich.comcaymanchem.com This property allows it to mimic the effects of endogenous DAGs, making it an invaluable tool for studying cellular signaling pathways. pubcompare.ai OAG is widely used in research to activate protein kinase C (PKC), a key enzyme in many signal transduction cascades. medchemexpress.comsigmaaldrich.comscbt.comnih.gov By activating PKC, OAG can induce a variety of cellular responses, such as superoxide (B77818) production in human neutrophils and the phosphorylation of specific proteins in platelets. medchemexpress.comcaymanchem.com

The utility of OAG extends to the study of ion channels. Research has shown that OAG can modulate the activity of calcium (Ca2+) channels. nih.gov For instance, it has been observed to inhibit both L-type and T-type Ca2+ currents in pituitary cells. nih.gov Furthermore, OAG is used to investigate the function of Transient Receptor Potential (TRP) channels, a family of ion channels involved in various sensory processes. nih.govnih.gov Studies have demonstrated that OAG can activate certain TRP channels, leading to an influx of cations like Ca2+ and sodium (Na+). nih.govresearchgate.net This has been particularly noted in the context of TRPC3, TRPC5, and TRPC6 channels. nih.govresearchgate.net

While OAG is primarily recognized as a synthetic analog, its structural similarity to naturally occurring DAGs raises questions about the existence and function of similar endogenous molecules. The diverse structures of endogenous DAGs, arising from different fatty acid compositions, suggest that specific DAG isomers may have distinct cellular functions. nih.gov The study of OAG helps to elucidate the potential roles of these specific endogenous signaling molecules in physiological and pathological processes. watson-int.com

Scope of Academic Inquiry into 1 Oleoyl 2 Acetoyl Sn Glycerol

Enzymatic Synthesis Pathways

The formation of this compound can be achieved through several enzymatic routes, primarily involving the esterification of a glycerol (B35011) backbone or assembly from precursor molecules like glucose.

Esterification of Glycerol with Oleic Acid and Acetic Acid

The synthesis of diacylglycerols, such as this compound, involves the sequential esterification of a glycerol molecule. This process is catalyzed by a family of enzymes known as acyltransferases. In this specific case, the sn-1 position of the glycerol backbone is esterified with oleic acid, and the sn-2 position is esterified with acetic acid.

The general pathway for triacylglycerol and diacylglycerol synthesis often starts with glycerol-3-phosphate. A glycerol-3-phosphate acyltransferase (GPAT) first catalyzes the acylation at the sn-1 position to form lysophosphatidic acid. Subsequently, an acylglycerophosphate acyltransferase (AGPAT) acylates the sn-2 position. The resulting phosphatidic acid is then dephosphorylated by a phosphatidic acid phosphatase (PAP) to yield a 1,2-diacyl-sn-glycerol. libretexts.org While this describes the general formation of a diacylglycerol, the specific incorporation of oleic acid and the much shorter acetic acid would depend on the substrate specificity of the involved acyltransferases.

Alternatively, in a solvent-free system, immobilized lipases, such as that from Rhizomucor miehei, can be used for the direct esterification of glycerol to produce 1,3-diacylglycerols. dss.go.thgoogle.com This enzymatic synthesis demonstrates the feasibility of using lipases to create specific diacylglycerol structures. dss.go.thcsic.es

De Novo Synthesis from Precursors (e.g., Glucose) in Specific Tissues

This compound, as a type of diacylglycerol (DAG), can be synthesized de novo from glucose. This pathway is particularly relevant in certain tissues under specific metabolic conditions, such as elevated glucose levels. nih.govresearchgate.netpnas.org

The process begins with the glycolytic breakdown of glucose, which generates dihydroxyacetone phosphate (B84403) (DHAP). DHAP is then reduced to glycerol-3-phosphate. Through the action of acyltransferases, two fatty acid molecules (in this case, one oleic acid and one acetic acid) are esterified to the glycerol-3-phosphate backbone to form phosphatidic acid. Finally, phosphatidic acid is dephosphorylated to yield diacylglycerol. physiology.org Studies have shown that elevated glucose concentrations can increase the de novo synthesis of DAG in vascular tissues like the aorta and retina, as well as in cultured aortic endothelial and smooth muscle cells. pnas.orgphysiology.org This glucose-driven pathway highlights a direct link between carbohydrate metabolism and the generation of lipid signaling molecules. nih.govresearchgate.net

Table 1: Key Enzymes in the De Novo Synthesis of Diacylglycerol from Glucose
EnzymeFunctionPathway Step
Glycerol-3-phosphate acyltransferase (GPAT)Acylates the sn-1 position of glycerol-3-phosphate.Initial esterification step.
Acylglycerophosphate acyltransferase (AGPAT)Acylates the sn-2 position of lysophosphatidic acid.Second esterification step.
Phosphatidic acid phosphatase (PAP)Dephosphorylates phosphatidic acid to yield diacylglycerol.Final step in DAG formation.

Endogenous Generation through Phospholipid Hydrolysis

A primary route for the rapid, on-demand generation of diacylglycerols for signaling purposes is the hydrolysis of membrane phospholipids (B1166683) by enzymes known as phospholipases.

Role of Phospholipase C (PLC) in Phosphatidylcholine Hydrolysis

Phospholipase C (PLC) enzymes play a critical role in signal transduction by hydrolyzing the phosphodiester bond of glycerophospholipids. researchgate.net Specifically, phosphatidylcholine-specific phospholipase C (PC-PLC) can cleave phosphatidylcholine to directly generate diacylglycerol and phosphocholine. psu.edu This pathway is a significant source of DAG for cellular signaling. psu.eduumich.edu

The activation of PLC is often a downstream event following the stimulation of various cell surface receptors. nih.gov For instance, in RAW264.7 macrophage-like cells, the generation of DAG was linked to PC-PLC activity. psu.edu This mechanism allows cells to rapidly produce signaling molecules like this compound in response to external stimuli.

Other Phospholipases in this compound Generation

Besides PLC, other phospholipases contribute to the generation of diacylglycerols. Phospholipase D (PLD) catalyzes the hydrolysis of phospholipids like phosphatidylcholine to produce phosphatidic acid (PA) and a free headgroup, such as choline. researchgate.netwikipedia.org This PA can then be converted into diacylglycerol by the action of phosphatidate phosphatase (PAP), also known as lipid phosphate phosphatase. sigmaaldrich.commdpi.com This two-step process represents an alternative, indirect pathway for DAG synthesis that originates from phospholipid breakdown. psu.edu

There is also evidence suggesting a relationship between diacylglycerols and Phospholipase A2 (PLA2). While PLA2 primarily releases fatty acids from phospholipids, some studies indicate that DAGs can modulate PLA2 activity, suggesting complex cross-talk between these lipid signaling pathways. csic.es

Catabolism and Inactivation Mechanisms

The biological activity of this compound is terminated through metabolic conversion or breakdown. A key mechanism for its inactivation is phosphorylation by diacylglycerol kinases (DGKs). These enzymes catalyze the transfer of a phosphate group from ATP to the free hydroxyl group on the sn-3 position of DAG, converting it into phosphatidic acid. mdpi.comcaymanchem.com This conversion not only terminates the DAG signal but also generates another important lipid signaling molecule, phosphatidic acid. caymanchem.comabcam.com The activity of DGKs is crucial for maintaining the balance between DAG and PA levels within the cell. mdpi.com

In some cellular contexts, such as isolated rat hepatocytes, the metabolic breakdown of this compound can lead to the liberation of oleate. This released fatty acid can then be converted to oleoyl-CoA, which has its own downstream metabolic effects.

Table 2: Summary of Metabolic Pathways for this compound
PathwayKey Enzyme(s)Precursor(s)Product(s)Description
Biosynthesis Acyltransferases, PhosphatasesGlycerol, Oleic Acid, Acetic Acid, GlucoseThis compoundFormation via esterification or de novo synthesis from glucose.
Generation Phospholipase C (PLC), Phospholipase D (PLD)PhosphatidylcholineThis compoundRelease from membrane phospholipids via hydrolysis.
Catabolism Diacylglycerol Kinase (DGK)This compoundPhosphatidic AcidInactivation via phosphorylation.

Phosphorylation to Phosphatidic Acid by Diacylglycerol Kinases

This compound (OAG) is recognized as a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG). caymanchem.comabcam.com Its metabolic fate within the cell includes phosphorylation to its corresponding phosphatidic acid, 1-oleoyl-2-acetyl-3-phosphoglycerol. caymanchem.comabcam.com This conversion is primarily carried out by the action of diacylglycerol kinases (DGKs). caymanchem.comkobe-u.ac.jp

Diacylglycerol kinases are a family of enzymes that phosphorylate DAG to generate phosphatidic acid (PA), another critical signaling molecule. uniprot.org This enzymatic reaction is a key regulatory step in signal transduction, as it terminates DAG-mediated signaling while simultaneously producing PA, which has its own distinct signaling functions. The phosphorylation of DAG isomers by DGKs can be highly specific. For instance, studies on partially purified diacylglycerol kinase from rat brain have shown a clear stereospecificity for 1,2-sn-diacylglycerols, with rapid production of phosphatidic acid from these substrates. kobe-u.ac.jp

However, the activity of DGKs can vary significantly depending on the specific acyl groups of the diacylglycerol. Research on DGK2 from Arabidopsis thaliana has demonstrated high specificity for DAG analogs with unsaturated fatty acids, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (1,2-SAG) and 1,2-dioleoyl-sn-glycerol (B52968) (1,2-DOG). uniprot.org Conversely, this particular kinase shows almost no activity towards 1-oleoyl-2-acetyl-sn-glycerol (B13814) (1,2-OAG). uniprot.org This suggests that while OAG can be phosphorylated by DGKs in some cellular contexts, such as in platelets, the efficiency of this reaction can be highly dependent on the specific DGK isoform present. caymanchem.comuniprot.org

Hydrolysis by Diacylglycerol Lipases

Another significant metabolic pathway for diacylglycerols is hydrolysis, catalyzed by diacylglycerol lipases (DAGLs). These enzymes cleave the ester bonds of DAG, releasing a free fatty acid and a monoacylglycerol. The activity of these lipases can be influenced by various factors and can exhibit notable specificity. For example, the DAG lipase (B570770) inhibitor RHC-80267 has been shown to reduce the effects of carbachol-induced insulin (B600854) release, a process involving DAG hydrolysis, in both control and diabetic rat islets. nih.govresearchgate.net

Differential Lipase Activity in Specific Cell Types (e.g., Spermatozoa vs. Somatic Cells)

Interestingly, the catabolism of diacylglycerols can differ between cell types, particularly concerning the positional preference of the lipases involved. In somatic cells, the typical pathway for DAG degradation involves a 1-DAG lipase that first removes the fatty acid at position 1. csic.es

In contrast, studies on ram spermatozoa have revealed a different mechanism. In these cells, diacylglycerols generated during acrosomal exocytosis are catabolized via a lipase that deacylates the fatty acid at position 2 of the glycerol backbone first. csic.es This is evidenced by the detection of labeled monoacyl- or monoalkylglycerol at position 1 following stimulation, indicating the action of a 2-DAG lipase. csic.es This finding highlights a significant difference in lipid metabolism between spermatozoa and somatic cells.

Cell TypePrimary DAG Lipase ActivityInitial Hydrolysis Position
Somatic Cells 1-DAG Lipasesn-1 position
Spermatozoa 2-DAG Lipasesn-2 position

Cellular and Physiological Roles of 1 Oleoyl 2 Acetoyl Sn Glycerol in Research Models

Role in Cell Signaling and Homeostasis

As a potent activator of PKC, 1-Oleoyl-2-acetoyl-sn-glycerol is instrumental in studying the intricate signaling cascades that govern fundamental cellular processes. clinisciences.commerckmillipore.comvwr.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com Its application in research has provided significant insights into the regulation of cell life and death, secretory mechanisms, immune responses, and intercellular communication.

Regulation of Cell Proliferation, Differentiation, and Apoptosis

This compound has been shown to exert diverse effects on cell proliferation, differentiation, and apoptosis, often in a cell-type-specific manner. In the murine macrophage tumor cell line M5076, OAG markedly stimulates the proliferation of serum-starved, quiescent cells. aacrjournals.org Conversely, in TPA-sensitive Friend erythroleukemia cells, OAG inhibits differentiation in a dose-dependent manner, an effect that requires repeated application. nih.gov This suggests that OAG can mimic the long-term effects of tumor-promoting phorbol (B1677699) esters. nih.gov The activation of PKC by OAG is a key mechanism in these processes, leading to the phosphorylation of downstream targets that influence cell cycle progression and survival.

Table 1: Effects of this compound on Cellular Proliferation and Differentiation

Cell Type Effect Key Findings
M5076 Murine Macrophage Tumor Cells Stimulates Proliferation Markedly stimulates proliferation in quiescent cells. aacrjournals.org
TPA-Sensitive Friend Erythroleukemia Cells Inhibits Differentiation Dose-dependent inhibition of differentiation with repeated treatment. nih.gov

Modulation of Secretion and Exocytosis (e.g., Platelet Secretion, Acrosomal Exocytosis)

This compound is a well-established stimulator of secretion and exocytosis in various cell types, including platelets and sperm. clinisciences.commerckmillipore.comvwr.comsigmaaldrich.comsigmaaldrich.com In human platelets, OAG activates PKC, leading to the phosphorylation of a 40 kDa protein and subsequent aggregation and secretion. caymanchem.com

In the context of fertilization, OAG plays a significant role in acrosomal exocytosis, the process by which sperm releases enzymes to penetrate the egg. Studies on human and ram spermatozoa have demonstrated that exogenous OAG can induce the acrosome reaction. nih.govnih.govoup.comnih.gov In human spermatozoa, OAG triggers exocytosis in capacitated cells, a response that is inhibited by PKC inhibitors. nih.govoup.com Interestingly, in ram spermatozoa, the messenger role of DAG in acrosomal exocytosis appears to be related to the activation of phospholipase A2, which can occur independently of PKC activation. nih.govnih.gov OAG treatment in these cells leads to an increase in both phospholipase A2 activity and exocytosis. nih.govnih.gov Furthermore, research in goat sperm indicates that OAG induces the acrosome reaction in capacitated cells, and this effect is dependent on calcium influx. animbiosci.org However, in rat lacrimal glands, OAG and other diacylglycerol analogues did not stimulate protein discharge, questioning the direct role of PKC in this specific secretory process. physiology.org

Table 2: Modulation of Secretion and Exocytosis by this compound

Cell/System Process Modulated Key Findings
Human Platelets Secretion and Aggregation Stimulates secretion and aggregation via PKC activation. clinisciences.commerckmillipore.comvwr.comsigmaaldrich.comsigmaaldrich.comcaymanchem.com
Human Spermatozoa Acrosomal Exocytosis Triggers exocytosis in capacitated cells, a PKC-dependent process. nih.govoup.com
Ram Spermatozoa Acrosomal Exocytosis Increases phospholipase A2 activity and exocytosis, potentially independent of PKC. nih.govnih.gov
Goat Spermatozoa Acrosome Reaction Induces acrosome reaction in capacitated cells, dependent on Ca2+ influx. animbiosci.org
Rat Lacrimal Gland Protein Secretion Does not stimulate protein discharge. physiology.org

Influence on Immune Cell Activity (e.g., T cells, Macrophages)

This compound has been utilized to investigate signaling pathways in immune cells such as macrophages and neutrophils. In a murine macrophage cell line, OAG stimulation enhanced the expression of c-fos mRNA, mimicking the effect of other PKC activators. nih.gov In human cystic fibrosis macrophages, OAG is used to induce PKC activation to study the production of reactive oxygen species (ROS) by the NADPH oxidase system. nih.govaai.org

Studies on neutrophil-like differentiated HL-60 cells have revealed that OAG can induce NADPH oxidase 2 (NOX2) activity through a pathway mediated by PKC and PI3K, which is independent of store-operated calcium entry. uni.lu In fact, OAG was found to have an inhibitory effect on this form of calcium entry. uni.lu This suggests that OAG can trigger an additional signaling pathway to upregulate NOX2 activity. uni.lu

Intercellular Communication Dynamics

This compound has been shown to impact intercellular communication, particularly through its effects on gap junctions and calcium signaling. In BALB/c 3T3 cells, repeated application of OAG inhibited junctional intercellular communication. nih.gov This inhibition of communication is thought to be related to its tumor-promoting effects. nih.gov

OAG can also induce changes in intracellular calcium concentrations, which is a key element of intercellular signaling. In primary myelofibrosis-derived endothelial colony forming cells, OAG causes a rapid decrease in the endoplasmic reticulum calcium content. researchgate.net Furthermore, studies on keratinocytes suggest that DAG analogs like OAG are involved in the activation of TRPC6 channels, which play a role in mechanosensitive calcium influx and wound healing. biologists.com In quiescent flexor digitorum brevis muscle fibers, OAG induces an elevation of both intracellular calcium and sodium concentrations. researchgate.net

Involvement in Specialized Cellular Functions

Beyond its general roles in cell signaling, this compound has been instrumental in dissecting the mechanisms of highly specialized cellular processes, such as hormone secretion.

Effects on Insulin (B600854) Secretion from Pancreatic Islets

The role of this compound in insulin secretion has been a subject of significant research. In perifused human pancreatic islets, OAG has been shown to amplify both the first and second phases of insulin secretion. nih.govnih.gov This finding supports the hypothesis that DAG is a key link between glucose metabolism and the induction of insulin secretion. nih.govnih.gov In diabetic GK rat islets, direct stimulation of PKC with OAG induced a greater insulin release compared to control islets, suggesting a potential role in restoring insulin secretion in certain diabetic conditions. researchgate.net

Modulation of Neurological Processes (e.g., Long-Term Potentiation in Hippocampal CA1 Neurons)

Research has identified this compound as a modulator of synaptic plasticity, particularly in the context of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. In vitro studies on hippocampal CA1 neurons have demonstrated that OAG, in conjunction with arachidonic acid, can induce LTP. physiology.orgmoleculardepot.com This suggests a role for diacylglycerol signaling in the establishment of long-lasting changes in synaptic strength.

Further investigation into the presynaptic mechanisms of LTP has utilized OAG to probe the regulation of neurotransmitter release. In synaptosomes prepared from the CA3 region of the hippocampus, OAG was found to enhance the potassium-induced release of the excitatory neurotransmitter glutamate (B1630785). physiology.org This effect mimics the enhanced glutamate release observed in synaptosomes from tissue where LTP had been previously induced, suggesting that the diacylglycerol signaling pathway is intrinsically involved in the expression of LTP. physiology.org The synthetic nature of OAG allows researchers to directly activate this pathway and study its downstream consequences on neuronal function.

Regulation of Melanogenesis Pathways

This compound has been shown to play a significant role in the regulation of melanogenesis, the process of melanin (B1238610) production. Studies on cultured human melanocytes and S91 melanoma cells have revealed that OAG can augment melanin synthesis, particularly in response to ultraviolet radiation (UVR). nih.gov Research indicates that OAG causes a dose-dependent increase in melanin content, with one study reporting a seven-fold augmentation in human melanocytes. nih.gov

Interestingly, while OAG is a known activator of Protein Kinase C (PKC), its effects on melanogenesis may not be solely mediated through this pathway. nih.govnih.gov Another diacylglycerol that activates PKC, di-octanoyl glycerol (B35011), only produced a small increase in melanogenesis. nih.gov Furthermore, the potent PKC activator 12-O-tetradecanoylphorbol-13-acetate (TPA) had no significant effect on either basal or UV-induced melanin synthesis in the same cell types. nih.gov This suggests that OAG may influence melanogenesis through an alternative signaling pathway, independent of PKC activation. nih.gov The inhibitory action of compounds like FGIN-1-27 on OAG-induced melanogenesis further underscores the utility of OAG as a tool to dissect the molecular pathways governing pigmentation. nih.govresearchgate.netresearchgate.net

Activation of the Hippo Pathway in Arrhythmogenic Cardiomyopathy Models

In the study of arrhythmogenic cardiomyopathy (AC), a genetic heart muscle disease, this compound has been employed to investigate the role of the Hippo signaling pathway. AC is characterized by the replacement of heart muscle with fatty and fibrous tissue, and mutations in intercalated disc proteins are a common cause. ahajournals.orgnih.govnih.gov The Hippo pathway is a crucial regulator of cell proliferation and apoptosis, and its dysregulation has been implicated in the pathogenesis of AC. ahajournals.orgnih.govnih.gov

Research in cellular models of AC, specifically in HL-1 myocytes with knockdown of the plakophilin 2 (PKP2) gene, has utilized OAG as a tool to activate Protein Kinase C (PKC). ahajournals.orgnih.gov The level of active PKCα, which is upstream of the Hippo pathway, is reduced in these models. ahajournals.orgnih.govnih.gov By treating the cells with OAG, researchers can probe the differential activation of PKCα and its downstream effects on the Hippo signaling cascade. ahajournals.orgnih.gov These experiments have helped to establish a link between the molecular remodeling of the intercalated discs, the activation of the Hippo pathway, and the enhanced adipogenesis seen in AC. ahajournals.orgnih.govnih.gov

Stimulation of Superoxide (B77818) Production in Neutrophils

This compound is a potent stimulator of superoxide production in human neutrophils, a key component of the innate immune response. nih.gov This process, known as the respiratory burst, is essential for killing pathogens. The stimulatory effect of OAG is attributed to its ability to activate Ca2+-activated, phospholipid-dependent protein kinase (Protein Kinase C). nih.gov

The induction of superoxide generation by OAG is independent of extracellular calcium and does not cause an increase in intracellular free calcium. nih.gov OAG has been shown to stimulate the phosphorylation of several proteins in intact neutrophils, similar to the action of the phorbol ester, phorbol 12-myristate 13-acetate (PMA), another potent activator of PKC. nih.gov The superoxide release induced by OAG can be inhibited by retinal, an inhibitor of PKC, further confirming the involvement of this kinase in the activation process. nih.gov These findings highlight the role of the diacylglycerol signaling pathway in the activation of the neutrophil respiratory burst.

Diacylglycerol Analogs and Agonist/Antagonist Properties

This compound as a Synthetic Analog and Activator in Research

This compound (OAG) is a widely used synthetic, cell-permeable analog of endogenous diacylglycerol (DAG). medchemexpress.comcaymanchem.comabcam.comsigmaaldrich.com Its chemical structure allows it to mimic the action of naturally occurring DAGs, which are important second messengers in various signal transduction pathways. A primary function of OAG in research is its ability to directly activate Protein Kinase C (PKC), a family of enzymes that play crucial roles in a wide range of cellular processes. medchemexpress.comcaymanchem.comabcam.comsigmaaldrich.com

The cell-permeable nature of OAG allows for the direct activation of PKC in intact cells, making it an invaluable tool for studying the downstream effects of PKC activation. medchemexpress.comcaymanchem.comabcam.comsigmaaldrich.com It has been utilized in a multitude of research contexts, including the investigation of secretion and aggregation in blood platelets, the modulation of ion channels, and the regulation of gene expression. caymanchem.comsigmaaldrich.comnih.gov By providing a means to specifically and directly activate the PKC pathway, OAG has enabled researchers to dissect the complex signaling networks that govern cellular behavior.

Comparative Analysis with Phorbol Esters and Other Diacylglycerols

The effects of this compound are often compared with those of phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), and other diacylglycerols to understand the nuances of Protein Kinase C (PKC) activation and signaling. While both OAG and phorbol esters are potent activators of PKC, they can elicit different cellular responses. core.ac.uknih.gov

In studies on superoxide production in HL-60 granulocytes, OAG-stimulated superoxide generation reached a maximum of only 5% of that produced by PMA or phorbol dibutyrate (PDBu). core.ac.uk This suggests that while OAG activates PKC, its efficacy in triggering this specific downstream event is significantly lower than that of phorbol esters. core.ac.uk Furthermore, in fetal rabbit type II alveolar cells, TPA (a phorbol ester) increased the incorporation of [3H]choline into intracellular disaturated phosphatidylcholine, whereas OAG exposure led to a reduction. nih.gov

Advanced Research Methodologies for 1 Oleoyl 2 Acetoyl Sn Glycerol Studies

Analytical Lipidomics Techniques for 1-Oleoyl-2-acetoyl-sn-glycerol Profiling

Lipidomics, the large-scale study of lipids, provides powerful tools for the detailed analysis of OAG and related lipid species in complex biological samples. These methods are crucial for understanding the metabolism and downstream signaling pathways affected by OAG.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the identification and quantification of OAG. mdpi.com This method separates complex lipid mixtures based on their physicochemical properties before they are ionized and detected by a mass spectrometer, which measures their mass-to-charge ratio.

Normal-phase LC is well-suited for separating neutral lipids like diacylglycerols. aocs.org For enhanced detection by electrospray ionization (ESI)-MS, a solvent containing an electrolyte, such as ammonium (B1175870) acetate, is often added post-separation to facilitate the formation of positive ions like [M+NH₄]⁺. aocs.org Reversed-phase HPLC (RP-HPLC) is also widely used, often with isocratic elution using acetonitrile (B52724) and UV detection, for the separation of DAG molecular species. researchgate.netresearchgate.net

Quantitative analysis of DAGs like OAG by ESI-MS can be challenging due to their low abundance and lack of a permanent charge. nih.gov To overcome this, derivatization strategies have been developed. One such method involves adding a permanently charged quaternary ammonium head group to the DAG molecule, which can increase signal intensities by up to two orders of magnitude and allows for more accurate quantification using an internal standard. nih.gov High-resolution mass spectrometry platforms, such as the Q Exactive mass spectrometer, are employed for global lipidomics profiling, with high pH mobile phases sometimes used to increase the signal intensity of various lipid classes. thermofisher.com

A summary of LC-MS based methods for diacylglycerol analysis is presented below.

TechniquePrincipleApplication in DAG AnalysisReference
Normal-Phase LC-MSSeparation based on polarity.Well-suited for neutral lipids like DAGs. Post-column addition of electrolytes enhances ESI-MS detection. aocs.org
Reversed-Phase HPLC-MSSeparation based on hydrophobicity.Separates DAG molecular species, often with UV detection. Can be coupled to MS for identification. researchgate.netresearchgate.net
Derivatization-Enhanced ESI-MSChemical modification to add a permanent charge.Greatly enhances signal intensity and quantification accuracy for low-abundance DAGs. nih.gov
High-Resolution MS (e.g., Orbitrap)Provides highly accurate mass measurements.Used for global lipidomics profiling and confident identification of lipid species. thermofisher.comresearchgate.net

A significant analytical challenge in lipidomics is the differentiation of isomers, which have the same mass but different structures. For diacylglycerols, this includes regioisomers (e.g., sn-1,2- vs. sn-1,3-diacylglycerols) and enantiomers (e.g., sn-1,2- vs. sn-2,3-diacylglycerols). Since OAG is the sn-1-oleoyl-2-acetylglycerol isomer, distinguishing it from its potential regioisomer, 1-acetyl-3-oleoyl-glycerol, is critical.

Several advanced chromatography techniques have been developed for this purpose:

Tandem Column HPLC: This method uses two different columns in series, such as a conventional silica (B1680970) gel column and a chiral stationary phase column, to directly separate regio- and enantiomeric isomers of DAGs without derivatization. nih.gov

Silver Ion HPLC (Ag+-HPLC): This technique separates lipids based on their degree of unsaturation. It can also effectively separate positional isomers of mono- and diacylglycerols after acetylation. usda.gov

Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS): This technology adds another dimension of separation based on the ion's size and shape (collisional cross-section) after LC separation. High-resolution TIMS can differentiate lipid isomers based on acyl chain position and double bond geometry, even with collision cross-section differences of less than 1%. acs.org

These methods are essential for accurately identifying and quantifying specific DAG isomers like OAG, which is crucial for understanding their distinct biological activities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

In Vitro Cellular Model Systems

The biological effects of this compound are extensively studied using a variety of in vitro cell models. These systems, ranging from immortalized human cell lines to primary cells isolated directly from tissues, provide controlled environments to investigate the specific cellular pathways modulated by OAG.

Immortalized human cell lines are invaluable tools due to their ease of culture and genetic tractability. Several have been used to study the effects of OAG.

Cell LineCell TypeKey Research Findings with OAG
HEK 293 Human Embryonic KidneyOAG is used to study store-operated and receptor-operated calcium entry pathways mediated by Transient Receptor Potential Canonical (TRPC) channels. caymanchem.comupce.cz Studies show that OAG-stimulated calcium entry involves TRPC3, TRPC4, TRPC6, and TRPC7, but not TRPC1. caymanchem.comupce.cz It has also been used to investigate how TRPC3 overexpression affects intracellular calcium stores. rug.nl
BALB/c 3T3 Mouse Embryo FibroblastOAG has been shown to enhance cell transformation when applied repeatedly after treatment with a chemical initiator, mimicking the tumor-promoting effects of phorbol (B1677699) esters. researchgate.netresearchgate.net This effect is linked to the inhibition of junctional intercellular communication. researchgate.netresearchgate.net
HL-60 Human Promyelocytic LeukemiaOAG stimulates superoxide (B77818) production, a key function of neutrophils, indicating its role in activating the NADPH oxidase system. mdpi.comresearchgate.net This process is mediated by Protein Kinase C (PKC) and Phosphatidylinositol 3-Kinases (PI3K). mdpi.com OAG can also induce the differentiation of HL-60 cells into macrophage-like cells. mdpi.com
SK-MEL-2 Human MelanomaWhile direct studies on SK-MEL-2 are not prominent, research on A431 human carcinoma cells shows that sn-1,2-diacylglycerols mediate phosphorylation of the epidermal growth factor receptor, a pathway relevant to many cancers.
GH3 Rat Pituitary TumorOAG reversibly inhibits both L-type and T-type calcium currents in these cells, demonstrating that PKC activation modulates both types of calcium channels. aocs.orgresearchgate.net

Primary cells, being non-transformed and isolated directly from tissues, often provide a more physiologically relevant model for studying cellular responses.

Primary Cell TypeSourceKey Research Findings with OAG
Platelets Human BloodOAG, as a cell-permeable analog of DAG, activates PKC in platelets, leading to the phosphorylation of a 40 kDa protein and stimulating platelet secretion and aggregation. nih.govcore.ac.uknih.gov It also induces an increase in phosphatidylinositol 4-phosphate. thermofisher.com
Neutrophils Human BloodOAG stimulates the generation of superoxide, indicating activation of the respiratory burst. acs.org This effect is independent of extracellular calcium but is dependent on PKC activation. acs.org
Pancreatic Islets Rat and Human PancreasOAG amplifies both the first and second phases of insulin (B600854) secretion from human islets, supporting the role of DAG in glucose-stimulated insulin release. usda.govsigmaaldrich.com
Spermatozoa Human and Ram SemenIn human spermatozoa, OAG inhibits GABA uptake. uni-tuebingen.de In ram spermatozoa, it stimulates phospholipase A2 activity and subsequent acrosomal exocytosis, suggesting a PKC-independent signaling role.
Mesangial Cells Rat and Human KidneyIn rat mesangial cells, OAG enhances prostaglandin (B15479496) E2 synthesis and increases calcium uptake, implicating PKC in the response to vasoconstrictive hormones. However, in other studies, it failed to induce phospholipase A2 expression on its own. In human mesangial cells, OAG activates receptor-operated calcium channels, enhancing intracellular calcium increases. nih.gov
Hippocampal Neurons Rat HippocampusOAG reduces whole-cell Na+ current and shifts steady-state inactivation, an effect mediated by PKC activation. It is also used to activate TRPC channels, which are implicated in brain-derived neurotrophic factor (BDNF) signaling.

Oocyte expression systems, particularly from the African clawed frog (Xenopus laevis), are powerful tools for studying the function of ion channels and receptors in a clean, heterologous system. While direct studies focusing on OAG's effect on endogenous oocyte processes are less common, Xenopus oocytes are frequently used to express specific proteins of interest, such as TRPC channels. In this context, OAG is applied as a known activator of many TRPC channel subtypes to characterize their function, gating mechanisms, and modulation by the DAG signaling pathway. This system allows researchers to isolate the function of a specific channel in response to OAG without the complexity of other signaling pathways present in mammalian cells.

Primary Cell Cultures (e.g., Platelets, Neutrophils, Pancreatic Islets, Spermatozoa, Mesangial Cells, Hippocampal Neurons)

In Vivo Animal Model Systems

Animal models provide an indispensable platform for investigating the physiological and pathophysiological effects of this compound in a whole-organism context. These models allow for the study of intricate cellular mechanisms that are otherwise difficult to replicate in vitro.

Rodent Models for Mechanistic Studies

Rodent models, particularly mice and rats, are frequently employed to study the mechanisms of action of this compound. These models have been central to understanding its role in conditions like malignant hyperthermia and in the function of cerebral microvasculature.

In a mouse model of malignant hyperthermia, the application of OAG to quiescent flexor digitorum brevis muscle fibers induced a significant elevation in intracellular calcium and sodium concentrations. researchgate.netresearchgate.net This effect was more pronounced in muscle fibers from mice with a ryanodine (B192298) receptor 1 (RYR1) gene mutation (p.g2435R), which is associated with malignant hyperthermia susceptibility. researchgate.netresearchgate.net The increase in intracellular ions was greater in both heterozygous and homozygous mutant mice compared to wild-type controls, suggesting a link between OAG-activated pathways and the calcium dyshomeostasis characteristic of this disorder. researchgate.netresearchgate.net

Similarly, studies using vascular smooth muscle cells (VSMCs) from dystrophic (mdx) mice, a model for Duchenne muscular dystrophy, have shown that these cells have elevated basal levels of intracellular calcium and sodium compared to wild-type cells. frontiersin.org Exposure to OAG, an activator of TRPC3 and TRPC6 channels, resulted in a greater increase in both calcium and sodium ions in the mdx VSMCs, indicating a role for these channels in the altered ion homeostasis seen in dystrophic muscle. frontiersin.org

In rat models, research has focused on the neuronal effects of OAG. In neurons cultured from the hypothalamus and brain stem of newborn rats, OAG was found to mimic the inhibitory effect of angiotensin II on voltage-gated potassium (Kv) currents. physiology.org This effect was dependent on PKC and calcium. physiology.org Furthermore, investigations into spinal ventral neurons of neonatal rats revealed that activation of PKC by OAG led to a reduction in both transient and persistent inward sodium currents, ultimately decreasing neuronal excitability. nih.gov

Table 1: Effects of this compound in Rodent Models

Model System Key Finding Reference
Malignant Hyperthermia Mouse Model OAG induces greater elevation of intracellular Ca2+ and Na+ in muscle fibers with RYR1 mutation. researchgate.netresearchgate.net
Dystrophic (mdx) Mouse VSMCs OAG causes a more significant increase in intracellular Ca2+ and Na+ in dystrophic cells compared to wild-type. frontiersin.org
Neonatal Rat Hypothalamic/Brain Stem Neurons OAG mimics Angiotensin II's inhibition of Kv current in a PKC-dependent manner. physiology.org

Other Relevant Animal Models

Beyond rodents, other animal models have provided valuable insights into the function of this compound. A notable example is the use of ram spermatozoa to study its effects on enzyme activity and cellular processes essential for fertilization.

In ram spermatozoa, OAG has been shown to stimulate the activity of phospholipase A2 (PLA2), an enzyme involved in generating signaling molecules. nih.govnih.gov When spermatozoa were stimulated with a calcium ionophore, the presence of OAG resulted in higher PLA2 activity and enhanced exocytosis, a critical step in the acrosome reaction. nih.govresearchgate.net This suggests that diacylglycerols like OAG can stimulate PLA2 activity independently of PKC activation, playing a direct role in intracellular signaling in sperm. nih.govnih.gov Further studies confirmed that various 1,2-diacylglycerols, including OAG, markedly increased PLA2 activity in a dose-dependent manner. csic.es

Biochemical and Biophysical Approaches

Detailed mechanistic understanding of this compound's action at the molecular and cellular level is achieved through a combination of powerful biochemical and biophysical techniques.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a fundamental technique for studying how this compound modulates the activity of ion channels. This method allows for the direct measurement of ion currents across the cell membrane.

In clonal GH3 anterior pituitary cells, OAG was found to reversibly reduce whole-cell calcium currents. nih.gov It attenuated both L-type and T-type calcium currents, indicating that PKC activation modulates both types of calcium channels. nih.gov Similarly, in spinal ventral neurons from neonatal rats, whole-cell voltage-clamp recordings demonstrated that OAG application reduced the amplitude of both transient and persistent inward sodium currents. nih.gov In cultured neurons from newborn rat hypothalamus and brain stem, OAG mimicked the inhibitory effect of angiotensin II on delayed rectifier potassium current, an effect that was blocked by a PKC inhibitor. physiology.org

Radiolabeling and Tracing Studies

Radiolabeling and tracing studies are employed to follow the metabolic fate and signaling consequences of this compound and its downstream targets.

In studies with human platelets, it was observed that OAG stimulates a concurrent increase in the incorporation of [32P] into phosphatidylinositol 4-phosphate (PIP) and a 40 kDa protein, which is a known substrate for PKC. nih.gov This suggests a metabolic link between the diacylglycerol-PKC pathway and phosphoinositide metabolism during platelet activation. nih.gov In another study, the addition of OAG to ram spermatozoa treated with a calcium ionophore led to a significant enhancement in the formation of radiolabeled diacylglycerol, further supporting its role in signaling cascades within these cells. csic.es

Immunoblotting and Gene Expression Analysis

To investigate the downstream effects of this compound on protein levels and gene expression, researchers utilize techniques like immunoblotting (Western blotting) and quantitative polymerase chain reaction (qPCR).

In vascular smooth muscle cells from mdx mice, Western blot analysis revealed a significant upregulation of TRPC1, TRPC3, and TRPC6 protein expression compared to wild-type mice, correlating with the observed functional differences in response to OAG. frontiersin.org In a separate line of research, the Hippo pathway, which is involved in organ size control, was found to be activated in certain cardiac conditions. Immunoblotting showed reduced levels of phosphorylated PKC-α in human hearts with specific pathologies, a pathway that can be activated by OAG. ahajournals.org Furthermore, studies investigating melanogenesis have used qPCR to measure the expression of genes like tyrosinase-related protein 1 (TRP-1) and TRP-2 in response to compounds that modulate PKC signaling, for which OAG is a known activator. frontiersin.org

Table 2: Summary of Biochemical and Biophysical Findings

Technique Model System Key Finding Reference
Patch-Clamp Electrophysiology GH3 Pituitary Cells OAG reversibly reduces both L-type and T-type Ca2+ currents. nih.gov
Patch-Clamp Electrophysiology Neonatal Rat Spinal Neurons OAG reduces the amplitude of transient and persistent inward Na+ currents. nih.gov
Radiolabeling Human Platelets OAG stimulates [32P] incorporation into PIP and a 40K PKC substrate. nih.gov
Immunoblotting mdx Mouse VSMCs Upregulation of TRPC1, TRPC3, and TRPC6 proteins. frontiersin.org

Kinase Activity Assays and Phosphorylation Studies

The synthetic, cell-permeable diacylglycerol (DAG) analog, this compound (OAG), is a pivotal tool in the study of lipid-mediated signal transduction. Its primary mechanism of action involves the direct activation of protein kinase C (PKC), a family of enzymes crucial for regulating a multitude of cellular processes. medchemexpress.comcaymanchem.comsigmaaldrich.com Kinase activity assays and phosphorylation studies utilizing OAG have been instrumental in dissecting the downstream signaling cascades initiated by DAG. These studies typically measure the transfer of a phosphate (B84403) group to a substrate protein or the autophosphorylation of a kinase, providing direct evidence of enzyme activation.

Research has consistently demonstrated that OAG activates calcium-dependent PKC isoforms. medchemexpress.comsigmaaldrich.comnih.gov In various cell types, the introduction of OAG triggers a cascade of phosphorylation events, confirming its role as a potent PKC activator. For instance, in human neutrophils, OAG not only induces superoxide production but also stimulates the phosphorylation of at least four distinct proteins, mirroring the effects of phorbol esters, another class of PKC activators. nih.gov Similarly, studies in rat islet homogenates have shown a dose-dependent activation of PKC by OAG. nih.gov

The utility of OAG extends to its use in conjunction with kinase inhibitors to confirm specific signaling pathways. The inhibition of OAG-induced effects by recognized PKC inhibitors, such as staurosporine (B1682477) or retinal, provides strong evidence for the involvement of PKC in the observed physiological response. nih.govnih.gov

Furthermore, OAG is itself a substrate for another class of enzymes, the diacylglycerol kinases (DGKs). These enzymes phosphorylate DAGs to produce phosphatidic acid. caymanchem.comabcam.com Consequently, studies involving OAG can also shed light on the activity of DGKs and the interplay between PKC and DGK signaling pathways. In islet cell membranes, OAG has been shown to stimulate the production of labeled phosphatidate when incubated with [gamma-32P]ATP, indicating its phosphorylation by DGK. nih.gov

Detailed Research Findings

A significant body of research has employed OAG to investigate kinase activation across various biological systems. These studies provide specific insights into the cellular machinery regulated by DAG-mediated signaling.

Platelet Aggregation: In human platelets, OAG activates PKC, which results in the phosphorylation of a 40 kDa protein, later identified as pleckstrin. caymanchem.comnih.gov This phosphorylation event is linked to the potentiation of ADP-induced platelet aggregation. nih.gov The use of the PKC inhibitor staurosporine was shown to reduce this OAG-potentiated aggregation, solidifying the role of PKC in this process. nih.gov

Neutrophil Activation: In human neutrophils, OAG activates a Ca2+-activated, phospholipid-dependent protein kinase, leading to the phosphorylation of several cellular proteins and stimulating superoxide generation. nih.gov

Ion Channel Modulation: In clonal GH3 anterior pituitary cells, OAG has been demonstrated to modulate both L-type and T-type calcium channels. nih.gov At a concentration of 40 µM, OAG reduced T currents by 60% and L currents by 50%, suggesting that PKC activation can regulate ion channel function. nih.gov

Oncogenic Kinase Phosphorylation: In Epstein-Barr virus (EBV) transformed B-cells, OAG treatment was found to stimulate the phosphorylation of the proto-oncogene tyrosine-protein kinase Src (pp60c-src). vwr.com

The following tables summarize key findings from kinase activity assays and phosphorylation studies involving this compound.

Table 1: Examples of this compound in Kinase Activity Assays

Cell/System OAG Concentration Key Finding Citation(s)
Human Platelets 25 µM Potentiated ADP-induced aggregation via PKC activation. nih.gov
Rat Islet Homogenates 5-500 µM Caused dose-related activation of protein kinase C. nih.gov
GH3 Pituitary Cells 40 µM Reduced L-type (50%) and T-type (60%) Ca2+ currents via PKC. nih.gov
Human Neutrophils Not specified Activated Ca2+-activated, phospholipid-dependent protein kinase. nih.gov
In Vitro PKC Assay Not specified Used as a standard PKC activator to test inhibitory compounds. nih.gov

Table 2: Identified Phosphorylation Targets in OAG-Mediated Studies

Target Protein/Molecule Cell Type Outcome of Phosphorylation Citation(s)
Pleckstrin (40 kDa protein) Human Platelets Linked to enhanced platelet aggregation. caymanchem.comnih.gov
Multiple (at least 4) proteins Human Neutrophils Associated with superoxide production. nih.gov
pp60c-src EBV-transformed B-cells Stimulation of phosphorylation. vwr.com
This compound Islet Cell Membranes Metabolized to phosphatidic acid by diacylglycerol kinase. caymanchem.comnih.gov

These studies collectively underscore the value of this compound as a specific activator of PKC, enabling detailed investigation of its downstream phosphorylation targets and its broader role in cellular signaling.

Future Directions and Emerging Research Avenues

Elucidation of Novel 1-Oleoyl-2-acetoyl-sn-glycerol-Interacting Proteins and Pathways

While the interaction between OAG and Protein Kinase C (PKC) is a cornerstone of its known biological activity, current research is expanding to identify a broader network of interacting proteins and downstream pathways. medchemexpress.comcaymanchem.commerckmillipore.com OAG's ability to activate various PKC isoforms initiates a cascade of phosphorylation events that modulate numerous cellular processes. caymanchem.com Emerging research aims to move beyond this primary interaction to map the full spectrum of OAG's influence.

A significant area of investigation involves its effect on ion channels. Studies have demonstrated that OAG can induce an elevation of intracellular calcium (Ca²⁺) and sodium (Na⁺). researchgate.net This effect is thought to be mediated, at least in part, by Transient Receptor Potential Canonical (TRPC) channels, a family of non-selective cation channels. researchgate.netresearchgate.net For instance, research using a mouse model of Malignant Hyperthermia showed that OAG-induced increases in intracellular Ca²⁺ and Na⁺ were more pronounced in muscle fibers with a mutation in the ryanodine (B192298) receptor 1 (RYR1) gene, suggesting a complex interplay between DAG signaling, TRPC channels, and cellular calcium homeostasis. researchgate.net

Furthermore, the downstream consequences of PKC activation by OAG are being explored in the context of other major signaling cascades. One notable example is the Hippo pathway, which is crucial for regulating tissue growth. Research in arrhythmogenic cardiomyopathy has shown that impaired PKC-α activity can lead to the activation of neurofibromin 2 (Merlin), a key upstream regulator of the Hippo pathway. ahajournals.org The use of OAG as a PKC activator in these studies helps to dissect the specific steps in this signaling chain, linking DAG signaling directly to the regulation of Hippo pathway components like Yes-associated protein (YAP). ahajournals.org

Future work will likely focus on proteomics-based approaches to identify less direct or novel OAG binding partners and on characterizing the precise conditions under which OAG influences specific pathways like TRPC channel activity and Hippo signaling.

Table 1: Known and Potential Protein Interactions with this compound

Interacting Protein/FamilyPathwayResearch Finding
Protein Kinase C (PKC)Signal TransductionOAG is a direct, cell-permeable activator of Ca²⁺-dependent PKC isoforms, leading to protein phosphorylation. medchemexpress.comcaymanchem.commerckmillipore.com
Transient Receptor Potential Canonical (TRPC) ChannelsIon HomeostasisOAG activates TRPC channels, leading to an influx of Ca²⁺ and Na⁺, which can be blocked by inhibitors like gadolinium. researchgate.netimperial.ac.uk
Neurofibromin 2 (Merlin)Hippo PathwayOAG-induced PKC-α activation can inactivate Neurofibromin 2, thereby influencing the downstream Hippo signaling cascade. ahajournals.org
Ryanodine Receptor 1 (RYR1)Calcium HomeostasisIn cells with specific RYR1 mutations, OAG exacerbates Ca²⁺ and Na⁺ dyshomeostasis, indicating a functional link. researchgate.net

Development of Advanced Analytical Techniques for this compound Metabolomics

Understanding the precise roles of OAG requires sophisticated analytical methods to quantify its levels and metabolic fate within cells and tissues. Metabolomics, particularly lipidomics, has become an indispensable tool for this purpose. tum.denih.gov The development of advanced analytical techniques is critical for achieving the sensitivity and specificity needed to study the dynamics of this signaling lipid.

Mass spectrometry (MS) is the core technology for modern metabolomics. mdpi.com Advanced MS-based approaches, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are paramount for both the comprehensive analysis of a wide array of metabolites (untargeted metabolomics) and the specific quantification of known molecules like OAG (targeted metabolomics). nih.govmdpi.com These techniques allow for the separation of complex lipid mixtures and the precise identification and quantification of individual species based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

Emerging developments aim to enhance the scope and efficiency of these analyses. For example, the development of tandem liquid chromatography (LC) setups allows for the combined analysis of both polar and non-polar metabolites from a single sample injection, providing a more holistic view of the metabolic landscape. tum.de For lipidomics, ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS) offers superior resolution and sensitivity, enabling the detection of low-abundance lipid species and the differentiation of structurally similar isomers. uoa.gr Future advancements will likely focus on improving single-cell analysis methods to measure OAG in individual cells, providing unprecedented insight into the heterogeneity of signaling events. tum.de

Table 2: Advanced Analytical Techniques in OAG Research

TechniquePrincipleApplication to OAG Metabolomics
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates molecules by chromatography, then ionizes and fragments them for mass analysis. mdpi.comUsed for both untargeted screening of lipid profiles and targeted quantification of OAG and its metabolites. nih.gov
Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS)Employs smaller particle sizes in the chromatography column for higher resolution separation, coupled with precise mass analysis. uoa.grProvides high sensitivity and specificity for identifying OAG within complex biological samples and distinguishing it from other lipids. uoa.gr
Tandem Liquid Chromatography (Tandem LC)Uses multiple chromatography columns in sequence to separate different classes of molecules. tum.deEnables the analysis of both lipids like OAG and polar metabolites from a single sample, offering a broader metabolic context. tum.de

Systems Biology Approaches to this compound Signaling Networks

To fully comprehend the impact of OAG, it is essential to move from studying linear pathways to understanding its role within complex, interconnected signaling networks. A systems biology approach integrates experimental data from genomics, proteomics, and metabolomics with computational modeling to simulate and predict the behavior of the entire cellular system in response to OAG.

The foundation of a systems biology model for OAG signaling would be its established interactions. The primary node is the activation of PKC by OAG. caymanchem.com From this point, the network branches out. One major branch leads to the modulation of ion channels, specifically the activation of TRPC channels, resulting in altered intracellular Ca²⁺ and Na⁺ concentrations. researchgate.netresearchgate.net Another significant branch connects to the Hippo pathway through the PKC-dependent regulation of neurofibromin 2. ahajournals.org

A computational model would integrate the kinetics of these interactions—such as the binding affinity of OAG for PKC, the phosphorylation rates of PKC substrates, and the ion conductance of TRPC channels. By combining these data, a systems-level model could predict how perturbations, such as increased OAG production or the presence of a genetic mutation, would affect disparate cellular functions like cell growth (via the Hippo pathway) and ion homeostasis. ahajournals.org Future research will focus on gathering the quantitative data needed to build and validate these comprehensive models, allowing for a more predictive understanding of OAG's physiological roles.

Table 3: Components of a Systems Biology Model for OAG Signaling

Network ComponentTypeDescription
This compound (OAG)Input Signal/MetaboliteThe initial stimulus that triggers the signaling cascade.
Protein Kinase C (PKC)Primary Effector/NodeDirectly activated by OAG; phosphorylates numerous downstream targets. caymanchem.com
TRPC ChannelsDownstream EffectorActivated by the OAG/PKC pathway, leading to cation influx. researchgate.net
Hippo PathwayDownstream Signaling ModuleRegulated by OAG/PKC signaling via upstream components like neurofibromin 2. ahajournals.org
Intracellular Ca²⁺/Na⁺System State VariableCellular ion concentrations that are altered by the network's activity and act as secondary signals. researchgate.net

Stereochemical Investigations of this compound Biological Activity

The three-dimensional structure of a signaling molecule is often critical to its function. For glycerol-based lipids, the specific arrangement of acyl chains on the glycerol (B35011) backbone, known as stereochemistry, can dramatically alter biological activity. psu.edu The compound is specifically the sn (stereospecifically numbered) isomer, this compound, which has a defined configuration at the central carbon of the glycerol backbone. nih.govsigmaaldrich.com

Research into the synthesis of diacylglycerols has emphasized the importance of creating stereochemically pure compounds to properly study their biological effects. psu.edu Synthetic strategies have been developed to produce homochiral (enantiomerically pure) glycerides in high yields, allowing researchers to investigate the activity of a single, defined stereoisomer. psu.edu This is crucial because biological targets, such as the C1 domain of PKC, are themselves chiral and will interact differently with different stereoisomers of a ligand. mdpi.com

Future investigations will likely involve the synthesis of other stereoisomers of OAG (e.g., 2-Oleoyl-1-acetoyl-sn-glycerol or the rac-glycerol form) and comparing their ability to activate PKC, stimulate ion channels, and influence other cellular pathways. Such studies will clarify the precise structural requirements for OAG's biological activity and could lead to the design of more specific molecular probes to study DAG signaling.

Table 4: Stereochemical Considerations in OAG Research

AspectImportanceResearch Application
sn ConfigurationThe sn designation specifies the stereochemistry at the C2 position of the glycerol backbone, which is crucial for biological recognition. psu.eduEnsures that researchers are studying the biologically relevant isomer that interacts specifically with enzymes like PKC. mdpi.com
Enantiomeric PurityHigh enantiomeric purity is required to avoid confounding results from other isomers that may have different or no activity. psu.eduAllows for the unambiguous attribution of observed biological effects to the this compound molecule.
Synthetic ChemistryAdvanced organic synthesis methods are needed to produce stereochemically pure OAG and its isomers. psu.eduEnables comparative studies between different stereoisomers to determine the structure-activity relationship for OAG's functions.

Genetic and Molecular Manipulations to Study this compound's Physiological Impact

To definitively link the signaling activities of OAG to physiological outcomes, researchers are increasingly turning to genetic and molecular manipulation in cellular and animal models. These tools allow for the precise alteration of proteins within the OAG signaling network, enabling a detailed examination of their function.

One powerful approach is the use of gene knockdown or knockout to remove a specific protein from the system. For example, studies have used shRNA to knock down plakophilin-2 (PKP2) in myocyte cell lines. ahajournals.org In these genetically modified cells, the response to OAG treatment was altered, revealing that PKP2 is necessary for the proper activation of PKC-α at the cell junction and subsequent signaling to the Hippo pathway. ahajournals.org This demonstrates how genetic manipulation can pinpoint the role of a specific protein in mediating OAG's effects.

Another key strategy is the use of animal models carrying specific genetic mutations. Research on a mouse model for Malignant Hyperthermia, which carries a mutation in the RYR1 gene, has been instrumental in studying calcium dyshomeostasis. researchgate.netresearchgate.net When muscle fibers from these mice were treated with OAG, they showed a significantly greater increase in intracellular Ca²⁺ and Na⁺ compared to wild-type fibers. researchgate.net This type of experiment directly demonstrates how an underlying genetic predisposition can dramatically alter the physiological impact of a signaling molecule like OAG.

Future research will continue to leverage these tools, including the use of CRISPR/Cas9 gene editing, to create more refined models to dissect the complex physiological and pathophysiological roles of OAG signaling in various contexts, from cardiovascular disease to cancer. nih.gov

Table 5: Examples of Genetic and Molecular Manipulations in OAG Research

Model SystemGenetic ManipulationFinding Related to OAG
HL-1 MyocytesshRNA-mediated knockdown of Plakophilin-2 (PKP2). ahajournals.orgRevealed that PKP2 is required for the full activation of PKC-α by OAG, linking junctional proteins to the Hippo pathway. ahajournals.org
Mouse Model of Malignant HyperthermiaCarries a point mutation (p.G2435R) in the Ryanodine Receptor 1 (RYR1) gene. researchgate.netresearchgate.netShowed that OAG treatment causes an exaggerated increase in intracellular Ca²⁺ and Na⁺ in mutant muscle fibers. researchgate.net
BALB/c 3T3 CellsTwo-stage transformation model using a chemical initiator (MCA). nih.govDemonstrated that repeated application of OAG promotes neoplastic cell transformation, mimicking the effect of phorbol (B1677699) esters. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-Oleoyl-2-acetoyl-sn-glycerol, and how is stereochemical purity ensured?

The synthesis of this compound typically involves stereoselective acylation of glycerol derivatives. For example, enzymatic or chemical methods are used to position oleoyl and acetyl groups at the sn-1 and sn-2 positions, respectively. A critical step is the use of protecting groups (e.g., benzyl or trityl) to ensure regioselectivity, followed by deprotection . Stereochemical validation is performed via chiral chromatography or nuclear magnetic resonance (NMR) to confirm the sn-configuration, as improper positioning alters biological activity .

Q. How is this compound employed in studying Protein Kinase C (PKC) activation?

this compound acts as a cell-permeable diacylglycerol (DAG) analog, directly activating PKC by mimicking endogenous DAG. Researchers use it in calcium-dependent PKC assays, often combined with phorbol esters to amplify signaling. For example, in neuronal or immune cells, it induces Ca²⁺ currents and superoxide production, measured via patch-clamp techniques or fluorescence probes (e.g., dihydroethidium) . Optimal concentrations (typically 1–10 µM) must be validated to avoid off-target effects on other lipid kinases .

Advanced Research Questions

Q. What experimental strategies address contradictions in its role in arachidonic acid (AA) metabolism across cell models?

Discrepancies in AA metabolism studies (e.g., pro-inflammatory vs. anti-inflammatory outcomes) may arise from cell-specific expression of phospholipase A₂ (PLA₂) isoforms or differential coupling to cyclooxygenase (COX) pathways. To resolve this:

  • Perform comparative studies using siRNA knockdown of PLA₂ isoforms (e.g., cPLA₂α vs. sPLA₂) in primary vs. immortalized cells.
  • Use lipidomic profiling to track AA release and downstream eicosanoids (e.g., PGE₂, leukotrienes) via LC-MS/MS .
  • Evaluate synergy with interleukin-1 (IL-1) or tumor promoters like phorbol esters, which amplify AA metabolism in rat hepatocytes but not in human endothelial cells .

Q. How can lipid vesicle integration of this compound be optimized for membrane protein structural studies?

Incorporating this compound into lipid vesicles (e.g., Nanodiscs or liposomes) requires:

  • Phase behavior analysis : Differential scanning calorimetry (DSC) and synchrotron X-ray diffraction (XRD) identify phase transitions (e.g., lamellar to hexagonal phases) that affect vesicle stability. For example, binary mixtures with POP (1-palmitoyl-2-oleoyl-phosphatidylcholine) form molecular compounds with double-chain-length structures, enhancing membrane rigidity .
  • Detergent screening : Use n-dodecyl-β-D-maltoside (DDM) for solubilization, followed by size-exclusion chromatography to isolate monodisperse vesicles .

Q. What advanced analytical techniques characterize its interaction with lipid bilayers?

  • Time-resolved XRD : Captures metastable phases (e.g., αC and β’C) during cooling/heating cycles, revealing kinetic barriers to molecular compound formation .
  • Solid-state NMR : Probes acyl chain dynamics and headgroup orientation in bilayers, using ¹³C or ³¹P labeling .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics to PKC isoforms or GPR119 receptors immobilized on sensor chips .

Q. How does the sn-configuration influence metabolic processing compared to rac-glycerol derivatives?

The sn-1-oleoyl-2-acetoyl configuration is critical for enzyme specificity. For example:

  • Diacylglycerol kinases (DGKs) : AtDGK2 from Arabidopsis preferentially phosphorylates 1,2-dioleoyl-sn-glycerol over rac-glycerol derivatives, with a Kₘ of 125 µM .
  • Lipases : Pancreatic lipase hydrolyzes rac-1-oleoyl-2-acetoyl-glycerol at the sn-1 position, but the sn-2 acetyl group in the target compound resists hydrolysis, enabling selective GPR119 activation in intestinal L-cells .

Methodological Considerations

Q. How should researchers mitigate batch-to-batch variability in commercial samples?

  • Certificate of Analysis (CoA) : Request CoA for HPLC purity (>98%), TLC validation, and mass spectrometry (MS) confirmation of molecular weight .
  • In-house validation : Conduct NMR (¹H and ¹³C) to verify acyl group positions and assess lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay .

Q. What are best practices for handling and storage to ensure compound stability?

  • Storage : Aliquot in amber vials under argon at −80°C to prevent oxidation. Avoid freeze-thaw cycles .
  • Solvent compatibility : Dissolve in DMSO (≤10 mM) or ethanol, avoiding aqueous buffers unless stabilized with BSA (0.1% w/v) to prevent aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.